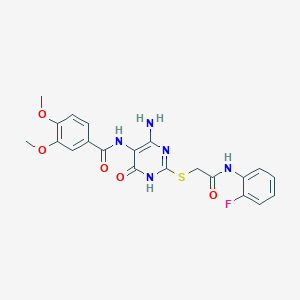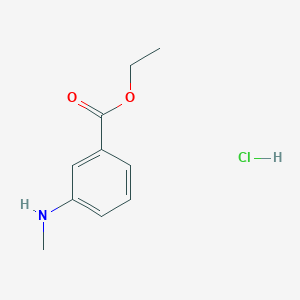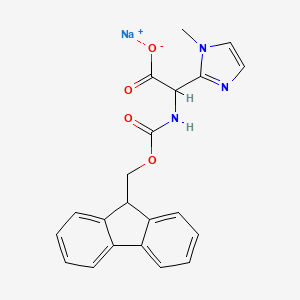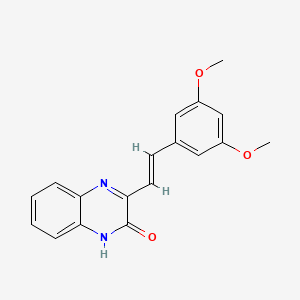
1-(2-Chloro-6-fluorophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” is a chemical compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” consists of a butane-1,3-dione group attached to a 2-chloro-6-fluorophenyl group . The InChI code for this compound is 1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been used in the study of crystal structures. For instance, it was used in the crystal structure of [(2-(2-chloro-6-fluorophenyl)-1H-imidazo- [4,5-f] [1,10]phenanthroline-k2N,N′)]- (μ2-adipato)lead (II), Pb (C19H10N4FCl) (C6H8O4) .
Material Science
The compound has been used in the synthesis of new materials. For example, it was used in the crystal structure of (2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-f] [1,10]-phenanthroline) (2-(2-chloro-6-fluorophenyl)imidazo[4,5-f] [1,10]phenanthrolin-1-ide)-dicadmium(II)-fumarate] tetrahydrate, [Cd (C19H10ClFN4) (C19H9ClFN4) (C2HO2)]2·4H2O, C80H44Cd2Cl4F4N16O8 .
Pharmaceutical Research
The compound has been used in pharmaceutical research. For example, it has been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have been studied for their potential as anti-HIV-1 agents .
Coordination Chemistry
The compound has been used in coordination chemistry. For example, it was used in the crystal structure of [bis[(2-(2-chloro-6-fluorophenyl)-1H-imidazo- [4,5-f][1,10]phenanthroline- ) k2N,N’)]manganese(II) benzene-1,4- dicarboxylato-2,5-dicarboxylic acid], [Mn(C19H10N4FCl)2(C10H4O4)] .
Safety and Hazards
The safety data sheet for “1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
As “1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” is used for research purposes , future directions may include further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, and to develop appropriate safety measures for its handling and use.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDGQVSKPBTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorophenyl)butane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)
![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)
![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)


![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)
